molecular formula C21H13BrClN3O5 B5085094 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

Cat. No. B5085094
M. Wt: 502.7 g/mol
InChI Key: MWMVSTHOAPDTCV-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research. It is a benzoxazole derivative that has been synthesized for various purposes. In

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes or proteins in the body. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. It has also been shown to have antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide in lab experiments is its versatility. It can be used in various scientific research fields, including biochemistry, pharmacology, and microbiology. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide. One area of focus could be the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction could be the investigation of the compound's potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide involves the reaction of 5-bromo-2-chlorobenzoic acid with 2-aminophenol and 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base and an organic solvent. The product is then purified using column chromatography.

Scientific Research Applications

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide has been extensively studied for its potential use in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used in the development of fluorescent probes for imaging biological systems.

properties

IUPAC Name

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClN3O5/c1-30-19-6-2-11(8-17(19)26(28)29)20(27)24-13-4-7-18-16(10-13)25-21(31-18)14-9-12(22)3-5-15(14)23/h2-10H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMVSTHOAPDTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

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